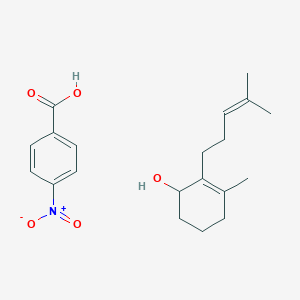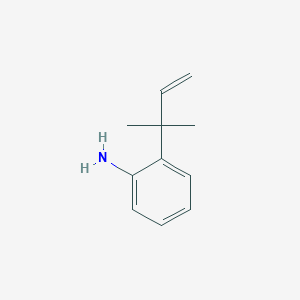![molecular formula C17H15ClNO5- B14359502 (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate CAS No. 90234-45-0](/img/structure/B14359502.png)
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate is a complex organic molecule that features a chlorophenyl group, a methoxyphenyl group, and a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form the chlorophenyl intermediate.
Coupling with Methoxyphenyl Group: The chlorophenyl intermediate is then coupled with 2-methoxyphenyl acetic acid under specific conditions to form the desired intermediate.
Carbonate Ester Formation: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate: can be compared with similar compounds such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Thiosulfate: An oxyanion of sulfur with different chemical properties but used in various industrial applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90234-45-0 |
|---|---|
Fórmula molecular |
C17H15ClNO5- |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
[5-[[2-(3-chlorophenyl)-2-oxoethyl]amino]-2-methoxyphenyl]methyl carbonate |
InChI |
InChI=1S/C17H16ClNO5/c1-23-16-6-5-14(8-12(16)10-24-17(21)22)19-9-15(20)11-3-2-4-13(18)7-11/h2-8,19H,9-10H2,1H3,(H,21,22)/p-1 |
Clave InChI |
LAWCLJVVYLJDJZ-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)NCC(=O)C2=CC(=CC=C2)Cl)COC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)



![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)


![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)


